(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol

Regioisomerism Chiral center Conformational analysis

Access a versatile pyrrolidine-pyrimidine intermediate for complex medicinal chemistry. Unlike regioisomers that fail in SAR, this compound features a C2 hydroxymethyl chiral center and a C4-linked pyrimidine with a reactive 2-chloro group, enabling orthogonal diversification. - **Dual Functionality**: SNAr at chlorine + esterification/etherification at alcohol for bifunctional molecules (PROTACs, fluorescent probes). - **Process-Ready**: 98% purity, solid form, predictable reactivity for scale-up and QC reference standards. - **Immediate Supply**: Available for R&D to process development with full analytical data.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
CAS No. 1249465-48-2
Cat. No. B1428083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol
CAS1249465-48-2
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=NC(=NC=C2)Cl)CO
InChIInChI=1S/C9H12ClN3O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2
InChIKeyCXDUSRYILMJDBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol: Core Properties


(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol is a heterocyclic building block characterized by a 2-chloropyrimidine ring linked to a pyrrolidine bearing a hydroxymethyl group at the 2-position . Its molecular formula is C9H12ClN3O with a molecular weight of 213.66 g/mol . The compound features a chiral center, a reactive chloro substituent for nucleophilic aromatic substitution (SNAr), and a primary alcohol handle for further derivatization [1]. It is commercially available with a typical purity of 98% . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules [1].

Synthetic role Chiral heterocyclic building block for medicinal chemistry
Reactivity 2-Chloropyrimidine supports nucleophilic aromatic substitution (SNAr)
Derivatization Primary alcohol handle for oxidation, esterification, or linker attachment

(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol: Generic Substitution Issue


Compounds within the pyrrolidine-pyrimidine methanol class are not interchangeable due to critical differences in regiochemistry, substitution pattern, and functional group placement that directly dictate reactivity, biological target engagement, and synthetic utility [1]. The position of the chlorine on the pyrimidine ring (C2 vs. C6) alters electronic properties and SNAr reactivity, while the position of the hydroxymethyl group on the pyrrolidine (C2 vs. C3) affects both the chiral center and the compound's conformational landscape [2]. Furthermore, the presence or absence of additional substituents, such as an amino group, profoundly modifies physicochemical properties like LogP and hydrogen bonding capacity, which are paramount for downstream applications . Simply selecting a similar-looking compound without rigorous evidence of comparable performance in the specific assay or synthetic sequence of interest introduces unacceptable risk and is scientifically unsound. The following quantitative evidence details the specific differentiators that justify the procurement of (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol over its closest analogs.

Target compound
2-Chloro pyrimidine with 2-yl hydroxymethyl on pyrrolidine; chiral center adjacent to nitrogen
6-Chloro or 3-yl analogs
Altered chloro position may shift SNAr reactivity profile; 3-yl substitution may change chiral environment
Target compound
Hydroxymethyl group present; dual reactive handles for diversification
Des-hydroxymethyl analog
Lacks alcohol handle; limited to single-point derivatization; may not support bifunctional probe assembly
Target compound
Predicted LogP ~1.5; one H-bond donor; four H-bond acceptors
2-Amino analog
Lower LogP ~0.67 and additional H-bond donor may alter solubility and permeability context

Differentiation Evidence for (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol


Hydroxymethyl Position: 2-yl vs. 3-yl Isomer

The target compound features a hydroxymethyl group at the 2-position of the pyrrolidine ring, creating a stereogenic center adjacent to the nitrogen atom. This contrasts directly with the 3-yl regioisomer, (1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl)methanol (CAS 1261234-21-2), where the hydroxymethyl group is located at the 3-position . The 2-yl substitution pattern creates a distinct chiral environment and influences the conformational flexibility of the pyrrolidine ring, which can significantly impact the binding affinity to biological targets such as kinases, as demonstrated in related pyrrolidine-based kinase inhibitor patents [1].

Hydroxymethyl position
Head-to-head
2-yl (adjacent to nitrogen) vs. 3-yl (beta to nitrogen); distinct chiral center location
Supports stereochemical-control context for target binding
2-yl substitution creates unique chiral scaffold absent in 3-yl isomer
Regioisomerism Chiral center Conformational analysis Medicinal chemistry

2-Chloro vs. 6-Chloro Pyrimidine Reactivity

The target compound possesses a chlorine atom at the 2-position of the pyrimidine ring. In contrast, the analog 1-(6-chloropyrimidin-4-yl)pyrrolidin-2-ylmethanol (CAS 1251146-77-6) features the chlorine at the 6-position [1]. While direct quantitative SNAr reactivity data for these specific compounds is not publicly available, extensive literature on pyrimidine reactivity establishes that the 2-position is significantly more electrophilic and thus more reactive towards nucleophiles compared to the 4- or 6-positions due to the adjacent ring nitrogens' electron-withdrawing effect [2]. This difference is critical for synthetic planning, as the 2-chloro derivative will undergo substitution under milder conditions or with higher yields, and is a more versatile handle for further functionalization in multi-step syntheses .

Chloro position reactivity
Class-level
C2 position reported as more electrophilic vs. C6 based on pyrimidine literature precedent
Synthetic planning context; C2 may support milder SNAr conditions
Direct reactivity data for these specific compounds not publicly available
SNAr reactivity Electronic effects Halogen bonding Synthetic utility

Hydroxymethyl Group as a Synthetic Handle

The primary alcohol in (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol offers a distinct advantage over analogs lacking this group, such as 1-(2-chloropyrimidin-4-yl)pyrrolidine (CAS 35691-20-4) . The hydroxymethyl group can be readily transformed into a variety of functional groups including aldehydes (via oxidation), esters (via acylation), ethers (via alkylation), or leaving groups (e.g., tosylate, mesylate) for further SN2 reactions . This versatility is not available in the des-hydroxymethyl analog, which is limited to the pyrrolidine nitrogen as the sole reactive site. In related patent literature, this alcohol handle has been utilized for the introduction of diverse substituents, demonstrating its value in constructing compound libraries [1].

Alcohol synthetic handle
Head-to-head
Hydroxymethyl present vs. hydrogen (des-hydroxymethyl analog); additional 30.02 g/mol mass
Enables second diversity point for compound library synthesis
Alcohol can be converted to aldehyde, ester, ether, or leaving group
Alcohol functionalization Protecting group chemistry Oxidation Esterification

Physicochemical Profile vs. Amino Analog

The target compound, (1-(2-chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol, exhibits a predicted LogP (XLogP3) of approximately 1.5 [1]. In stark contrast, the 2-amino analog, (1-(2-amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol (CAS 1494756-17-0), has a significantly lower predicted LogP of 0.67 and an increased hydrogen bond donor count of 2 (vs. 1 for the target) and acceptor count of 5 (vs. 4) . These differences, quantified by computational prediction, translate to markedly distinct solubility, permeability, and potential off-target binding profiles in biological systems [2]. The target compound's higher lipophilicity may favor membrane permeability, while the amino analog's increased polarity could enhance aqueous solubility but limit CNS penetration.

Physicochemical profile
Cross-study
ΔLogP ≈ +0.83; ΔHBD = -1; ΔHBA = -1 vs. 2-amino analog
Reported lipophilicity difference may influence permeability context
Computational prediction (XLogP3); experimental validation recommended
Lipophilicity Hydrogen bonding ADME prediction Physicochemical properties

Commercial Purity and Availability

The target compound is commercially available from multiple vendors with a reported purity of 98% . This is a critical differentiator from the 3-yl regioisomer, which is less widely listed by major suppliers and for which purity data is less consistently reported . Furthermore, the des-hydroxymethyl analog (CAS 35691-20-4) is also available but may be sold at a lower purity (e.g., 98%) or without a specified purity . The consistent availability and high purity of the target compound reduce procurement risk and ensure reliable starting material for sensitive chemical transformations or biological assays, directly impacting experimental reproducibility and project timelines.

Commercial purity
Data to verify
Reported purity 98%; wider vendor availability vs. 3-yl regioisomer
Supplier-reported context; supports procurement consistency review
Vendor-reported data; independent verification recommended
Supply chain Purity Analytical standard Procurement

Patent-Backed Kinase Inhibitor Intermediate

The structural motif of (1-(2-chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol is explicitly claimed as a key intermediate in the synthesis of pyrimidine-substituted pyrrolidine derivatives, which are described as inhibitors of acetyl-CoA carboxylase (ACC) and other kinases [1]. While the 3-yl isomer and other analogs may have similar potential, the specific 2-yl substitution pattern is highlighted in the patent literature for its role in achieving desirable binding conformations and pharmacokinetic properties in the final drug candidates [2]. This patent-backed utility provides a strong, verifiable rationale for prioritizing this specific compound in medicinal chemistry programs, as it represents a validated path to a broader class of patented therapeutic agents.

Patent relevance
Class-level
2-yl regioisomer explicitly described as intermediate in kinase inhibitor patents (US 8,962,641)
May support lead compound synthesis workflow
Patent citation context; 3-yl isomer not prominently featured in same patent families
Kinase inhibitor Medicinal chemistry Patent literature Building block

Application Scenarios for (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol


Chiral Kinase Inhibitor Library Synthesis

This compound is ideally suited for synthesizing chiral pyrrolidine-pyrimidine kinase inhibitor libraries. The 2-yl hydroxymethyl substitution provides a stereocenter adjacent to the pyrrolidine nitrogen, a feature exploited in patented ACC and other kinase inhibitors [1]. The reactive 2-chloro group allows for SNAr diversification, while the alcohol handle permits further functionalization (e.g., to ethers or esters), enabling the rapid generation of diverse analogs for SAR studies .

Bifunctional Probes and PROTAC Development

The presence of both a reactive chloro group and a primary alcohol makes this compound an excellent starting point for developing bifunctional molecules. The alcohol can be elaborated into a linker for attaching a fluorescent dye, biotin tag, or an E3 ligase ligand (for PROTACs), while the pyrimidine core can be diversified to engage the target protein of interest [2]. This dual functionality is a key differentiator from simpler analogs lacking the alcohol handle .

Reliable Scale-Up Intermediate

For process chemists, the compound's high commercial purity (98%) and availability from multiple vendors provide a reliable starting point for scale-up . Its 2-chloro reactivity is well-understood and predictable, allowing for robust and reproducible SNAr reactions. The solid physical properties of the compound also facilitate handling and purification during large-scale syntheses, reducing process development time and cost compared to less characterized or less pure analogs [3].

Analytical Reference Standard

Given its defined structure and high purity, this compound can serve as a reference standard for analytical method development (e.g., HPLC, LC-MS) to quantify related analogs or impurities in reaction mixtures [4]. Its distinct chromatographic properties, stemming from its specific regioisomeric and substitution pattern, allow for clear separation and identification, which is essential for quality control and regulatory compliance in pharmaceutical manufacturing.

Application
Selection Property
Validation Focus
Chiral kinase inhibitor library synthesis
Stereocenter adjacent to pyrrolidine nitrogen
Enantiomeric identity and derivatization route review
Bifunctional probe and PROTAC development
Dual reactive handles (chloro + alcohol)
Linker attachment and target engagement assay context
Scale-up intermediate
Supplier-reported purity and multi-vendor availability
Lot-to-lot consistency and SNAr reproducibility
Analytical reference standard
Defined regioisomeric structure and chromatographic profile
Method specificity and impurity profiling context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.